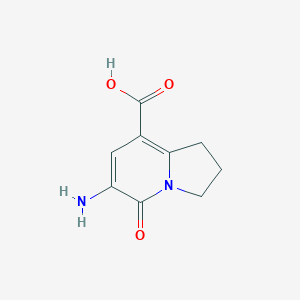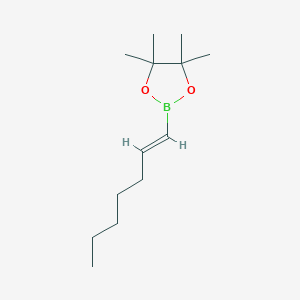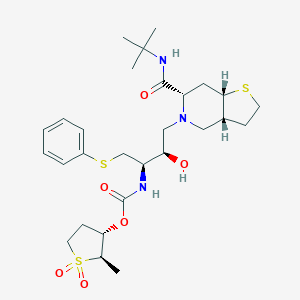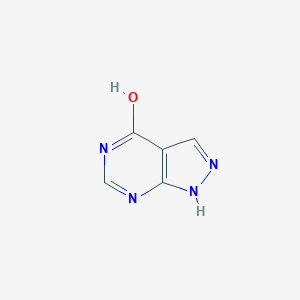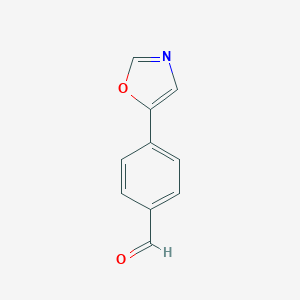![molecular formula C20H15N3O B063471 2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one CAS No. 161466-04-2](/img/structure/B63471.png)
2-Methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the pyrido[2,3-d]pyrimidine family, known for their potential as therapeutic agents, particularly in the treatment of cancer, bacterial infections, and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine with a suitable diketone, followed by cyclization in the presence of a catalyst. The reaction is often carried out in solvents like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrido derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include N-oxides, dihydropyrido derivatives, and various substituted pyrido[2,3-d]pyrimidines, which can exhibit enhanced biological activities .
科学的研究の応用
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer, antibacterial, and anticonvulsant properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
作用機序
The mechanism of action of Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- involves its interaction with specific molecular targets. It inhibits enzymes like tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block the phosphorylation of key proteins, thereby disrupting cellular processes such as proliferation and survival .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its broad spectrum of biological activities, including anticancer and antibacterial properties.
Quinazoline: Another heterocyclic compound with significant medicinal applications, particularly as kinase inhibitors.
Pyrimidine: A simpler structure that serves as a precursor for more complex derivatives with diverse biological activities.
Uniqueness
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and safety profiles .
特性
CAS番号 |
161466-04-2 |
|---|---|
分子式 |
C20H15N3O |
分子量 |
313.4 g/mol |
IUPAC名 |
2-methyl-4,7-diphenyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C20H15N3O/c1-13-21-19(15-10-6-3-7-11-15)18-17(24)12-16(23-20(18)22-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22,23,24) |
InChIキー |
YETDHUHVMRTNLK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=NC(=C2C(=O)C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
同義語 |
Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



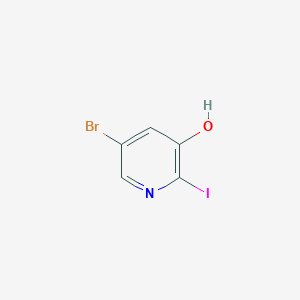
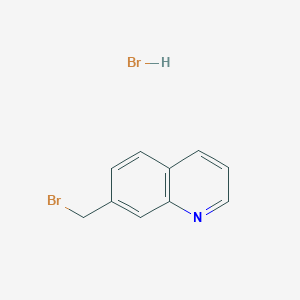
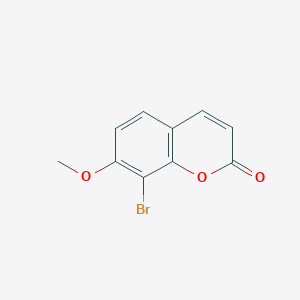
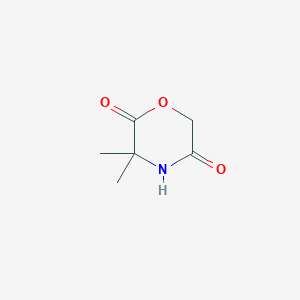
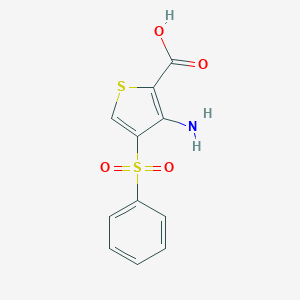
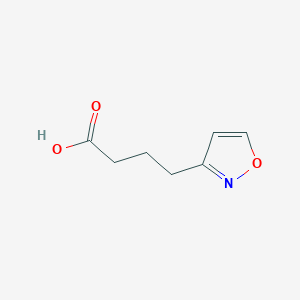

![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
